

Navigating M1069 in Preclinical Research: A Technical Support Guide

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Compound of Interest

Compound Name: M1069

Cat. No.: B10861853

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential toxicities associated with the dual A2A/A2B adenosine receptor antagonist, **M1069**, during long-term animal studies. The following information is designed to address common challenges and provide actionable strategies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is **M1069** and what is its primary mechanism of action?

M1069 is a highly selective, orally active dual antagonist of the A2A and A2B adenosine receptors.[1] Its primary mechanism of action is to counteract the immunosuppressive effects of high concentrations of adenosine within the tumor microenvironment.[2][3] By blocking A2A and A2B receptors on immune cells, **M1069** restores anti-tumor immune responses, including the production of pro-inflammatory cytokines like IL-2 and the inhibition of immunosuppressive factors such as VEGF.[2][3]

Q2: What is the reported clinical safety profile of **M1069**?

Preliminary data from a Phase 1 clinical trial in patients with advanced solid tumors (NCT05198349) has indicated that **M1069** has a "clean safety profile." [4][5] Observed adverse events have been limited to Grade 1 and 2, with no dose-limiting toxicities reported.[4]

Q3: What are the potential on-target and off-target toxicities of adenosine receptor antagonists?

While selective A2A receptor antagonists are generally considered to have a good safety profile, preclinical studies on related compounds suggest potential for cardiovascular and central nervous system effects.[6] Activation of A2A and A2B receptors can influence heart rate and vascular tone.[7] Therefore, careful monitoring of cardiovascular parameters in long-term studies is warranted. Off-target effects are minimized by the high selectivity of **M1069** for A2A/A2B receptors over A1 and A3 receptors.[1]

Q4: What are the key considerations for designing a long-term toxicology study for **M1069**?

A well-designed long-term toxicology study for a small molecule like **M1069** should be conducted in at least two species (one rodent and one non-rodent) and adhere to regulatory guidelines such as ICH M3(R2) and S9. Key components include dose-range finding studies, daily clinical observations, regular monitoring of body weight and food consumption, and comprehensive hematological, serum biochemical, and histopathological analyses at multiple time points.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected weight loss or reduced food consumption in treated animals.	- General malaise related to high dose levels. - Gastrointestinal effects.	- Re-evaluate dose levels. Consider dose reduction or intermittent dosing schedule. - Perform detailed clinical observations for signs of GI distress. - Analyze serum chemistry for metabolic disturbances.
Elevated liver enzymes (ALT, AST) in serum biochemistry.	- Drug-induced hepatotoxicity.	- Correlate with histopathological findings of the liver. - Consider reducing the dose or discontinuing treatment in affected animals. - Investigate potential for drug-drug interactions if M1069 is used in combination.
Changes in heart rate or blood pressure during monitoring.	- On-target cardiovascular effects of adenosine receptor antagonism.	- Implement continuous or frequent cardiovascular monitoring (e.g., telemetry). - Correlate findings with dose level and pharmacokinetic data. - Conduct a thorough cardiovascular safety pharmacology study.
Altered hematological parameters (e.g., anemia, neutropenia).	- Potential effects on hematopoiesis.	- Perform complete blood counts (CBCs) at regular intervals. - Examine bone marrow histopathology. - Evaluate for potential hemolysis or immunosuppression.

Quantitative Data Summary

The following tables present hypothetical data representative of a 90-day toxicology study of **M1069** in Sprague-Dawley rats. This data is for illustrative purposes only and is not derived from actual study results for **M1069**. It is intended to provide a framework for the types of data that should be collected and analyzed.

Table 1: Hematology Data (Day 90)

Parameter	Vehicle Control (Male)	M1069 Low Dose (Male)	M1069 Mid Dose (Male)	M1069 High Dose (Male)
WBC (10 ³ /μL)	8.5 ± 1.2	8.3 ± 1.5	8.1 ± 1.3	7.9 ± 1.6
RBC (10 ⁶ /μL)	7.2 ± 0.5	7.1 ± 0.6	7.0 ± 0.4	6.8 ± 0.7
Hemoglobin (g/dL)	14.1 ± 1.0	13.9 ± 1.2	13.5 ± 1.1	13.1 ± 1.3
Platelets (10 ³ /μL)	850 ± 150	840 ± 160	820 ± 140	800 ± 170

Table 2: Serum Biochemistry Data (Day 90)

Parameter	Vehicle Control (Male)	M1069 Low Dose (Male)	M1069 Mid Dose (Male)	M1069 High Dose (Male)
ALT (U/L)	45 ± 10	48 ± 12	55 ± 15	65 ± 20
AST (U/L)	110 ± 20	115 ± 25	125 ± 30	140 ± 35
BUN (mg/dL)	20 ± 5	21 ± 4	22 ± 6	24 ± 5
Creatinine (mg/dL)	0.6 ± 0.1	0.6 ± 0.1	0.7 ± 0.2	0.7 ± 0.1

*Statistically significant difference from vehicle control (p < 0.05)

Table 3: Organ Weight Data (Day 90)

Organ	Vehicle Control (Male, g)	M1069 Low Dose (Male, g)	M1069 Mid Dose (Male, g)	M1069 High Dose (Male, g)
Liver	12.5 ± 1.5	12.8 ± 1.6	13.5 ± 1.8	14.5 ± 2.0
Kidneys	2.5 ± 0.3	2.5 ± 0.4	2.6 ± 0.3	2.7 ± 0.4
Spleen	0.8 ± 0.1	0.8 ± 0.2	0.7 ± 0.1	0.7 ± 0.1
Heart	1.2 ± 0.2	1.2 ± 0.1	1.2 ± 0.2	1.3 ± 0.1
Statistically significant difference from vehicle control (p < 0.05)				

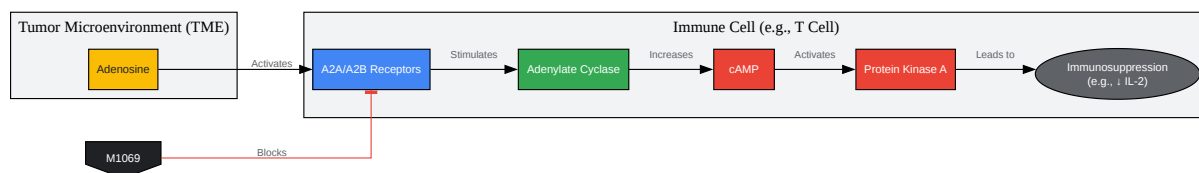
Experimental Protocols

Protocol 1: Long-Term (90-Day) Oral Toxicity Study in Rats

- Animal Model: 80 male and 80 female Sprague-Dawley rats, 6-8 weeks old at the start of the study.
- Groups: Animals are randomly assigned to four groups (10 males and 10 females per group for interim and terminal sacrifices):
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
 - Group 2: **M1069** Low Dose
 - Group 3: **M1069** Mid Dose
 - Group 4: **M1069** High Dose
- Dosing: **M1069** is administered orally via gavage once daily for 90 consecutive days. Dose volumes are adjusted based on the most recent body weight.

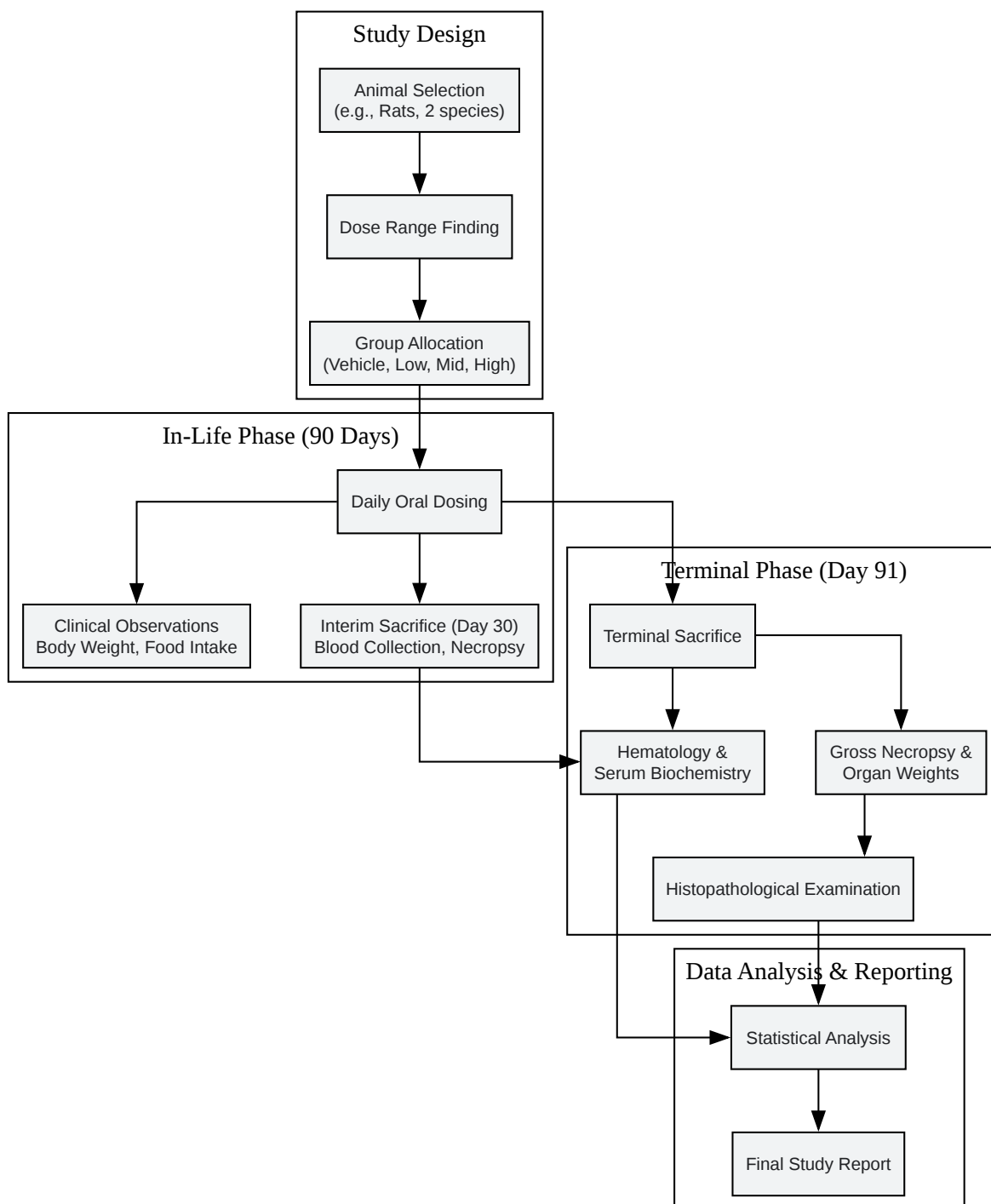
- Clinical Observations:
 - Mortality and morbidity checks are performed twice daily.
 - Detailed clinical examinations are conducted weekly, including assessment of skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic and central nervous system effects, and somatomotor activity.
- Body Weight and Food Consumption: Recorded weekly.
- Ophthalmology: Examinations are performed prior to the start of the study and at termination.
- Hematology and Serum Biochemistry: Blood samples are collected via the retro-orbital sinus or other appropriate method on day 30 (interim) and day 91 (terminal). Parameters listed in Tables 1 and 2 are analyzed.
- Necropsy and Histopathology:
 - At day 31 (interim) and day 91 (terminal), animals are euthanized.
 - A full gross necropsy is performed on all animals.
 - Organ weights (as listed in Table 3) are recorded.
 - A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.

Visualizations



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Caption: **M1069** blocks adenosine-mediated immunosuppression.



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Caption: Workflow for a long-term animal toxicity study.

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